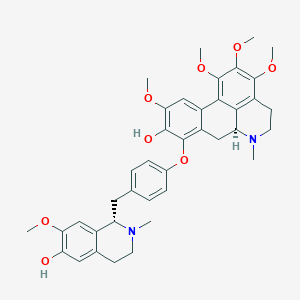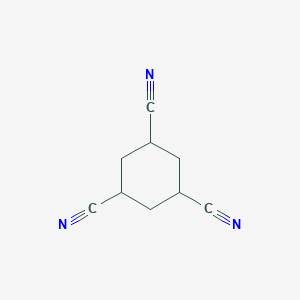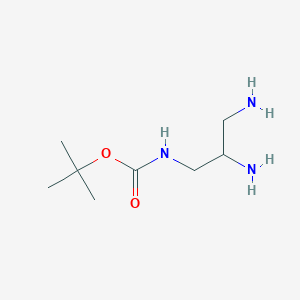![molecular formula C6H2Cl2N4 B062860 2,8-Dichloropyrimido[5,4-D]pyrimidine CAS No. 189747-34-0](/img/structure/B62860.png)
2,8-Dichloropyrimido[5,4-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dichloropyrimido[5,4-D]pyrimidine is a chemical compound with the molecular formula C6H2Cl2N4 . It is a unique chemical that is offered by various chemical suppliers .
Synthesis Analysis
The synthesis of 2,8-Dichloropyrimido[5,4-D]pyrimidine involves the reaction of 4, 8- bis (Piperazine)-2, 6-dichloropyrimido [5, 4-d] pyrimidine with diethanolamine under nitrogen at 80–120°C for 1–3 days . After cooling the solution, water is added and an extraction is performed using ethyl acetate .Molecular Structure Analysis
The molecular structure of 2,8-Dichloropyrimido[5,4-D]pyrimidine is represented by the empirical formula C6H2Cl2N4 . It has a molecular weight of 201.01 .Physical And Chemical Properties Analysis
2,8-Dichloropyrimido[5,4-D]pyrimidine has a density of 1.7±0.1 g/cm3, a boiling point of 310.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.9±3.0 kJ/mol and a flash point of 170.4±11.5 °C . The compound has a molar refractivity of 46.3±0.3 cm3 .Applications De Recherche Scientifique
Synthesis of Bicyclic Systems
2,8-Dichloropyrimido[5,4-D]pyrimidine is utilized in the synthesis of bicyclic systems, which are crucial in medicinal chemistry due to their structural complexity and biological relevance . These bicyclic structures often exhibit unique pharmacological properties and can serve as the backbone for various therapeutic agents.
Anticancer Research
This compound has shown promise in anticancer research, particularly in the synthesis of novel compounds with potential cytotoxic activities against cancer cell lines . Researchers are exploring its use in creating new molecules that can induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Drug Discovery
In drug discovery, 2,8-Dichloropyrimido[5,4-D]pyrimidine serves as a key intermediate for the development of new drugs. Its structural motif is found in many pharmaceuticals, and modifications to its core can lead to the discovery of compounds with improved efficacy and safety profiles .
Biological Significance
The biological significance of 2,8-Dichloropyrimido[5,4-D]pyrimidine extends to its role as a building block in biochemistry. It is involved in the study of DNA and RNA due to its pyrimidine base, which is fundamental to genetic material .
Therapeutic Applications
Therapeutically, derivatives of 2,8-Dichloropyrimido[5,4-D]pyrimidine are being investigated for their potential applications in treating various diseases. This includes research into antimicrobial, antiviral, and anti-inflammatory properties, which could lead to new treatments for infectious and chronic diseases .
Biochemical Research
In biochemical research, this compound is used to understand the interaction between small molecules and biological systems. It helps in studying the mechanisms of action of drugs at the molecular level, providing insights into how drugs affect biological pathways .
Propriétés
IUPAC Name |
4,6-dichloropyrimido[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N4/c7-5-4-3(10-2-11-5)1-9-6(8)12-4/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNFFJZCBGWGDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443996 |
Source


|
| Record name | 2,8-DICHLOROPYRIMIDO[5,4-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dichloropyrimido[5,4-D]pyrimidine | |
CAS RN |
189747-34-0 |
Source


|
| Record name | 2,8-Dichloropyrimido[5,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189747-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-DICHLOROPYRIMIDO[5,4-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)






![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)



